molecular formula C10H14N2O5S3 B13353184 N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide

N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide

Cat. No.: B13353184
M. Wt: 338.4 g/mol
InChI Key: MQRCTNZVQVRCRD-NTFOPCPOSA-N
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Description

N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is a complex organic compound with the molecular formula C10H13NO3S2 and a molecular weight of 259.35 g/mol This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which includes a sulfamoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and reagents like acetic anhydride and sulfamoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides .

Scientific Research Applications

N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its use as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is unique due to its specific thieno[2,3-b]thiopyran structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C10H14N2O5S3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

InChI

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8?/m0/s1

InChI Key

MQRCTNZVQVRCRD-NTFOPCPOSA-N

Isomeric SMILES

C[C@H]1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

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